ethyl 2-({3-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-{3-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiazolidinone derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core and a fluorophenyl group, contributes to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{3-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Thiazolidinone Core: This can be achieved through the cyclization of a thiourea derivative with an α-haloketone under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Amidation and Esterification: The final steps involve the formation of the amide and ester functionalities through standard amidation and esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{3-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents, halogens, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 2-{3-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The thiazolidinone core can interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity. The exact molecular targets and pathways would depend on the specific biological context and require further research.
Comparison with Similar Compounds
ETHYL 2-{3-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other thiazolidinone derivatives, such as:
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones with different substituents: Varying the substituents can lead to different biological activities and properties.
The uniqueness of ETHYL 2-{3-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups, which can confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C20H18FN3O4S3 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
ethyl 2-[3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H18FN3O4S3/c1-3-28-18(27)16-11(2)22-19(31-16)23-15(25)8-9-24-17(26)14(30-20(24)29)10-12-4-6-13(21)7-5-12/h4-7,10H,3,8-9H2,1-2H3,(H,22,23,25)/b14-10- |
InChI Key |
VWCVXKXJAHRYBU-UVTDQMKNSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S)C |
Origin of Product |
United States |
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